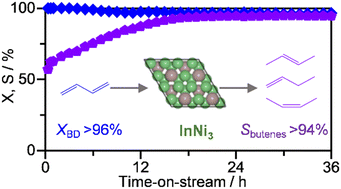InNi3C0.5@C-derived InNi3 alloy as a coke-resistant low-temperature catalyst for selective butadiene hydrogenation†
Catalysis Science & Technology Pub Date: 2023-11-15 DOI: 10.1039/D3CY01260C
Abstract
The development of non-precious metal catalysts to replace Pd-based industrial catalysts for 1,3-butadiene hydrogenation is highly desired. However, the cheap transition metal-based candidates developed to date, including Ni, Cu, Co, and Fe, show lower activity than precious metal catalysts, and typically suffer from deactivation due to coke deposition. In this contribution, an InNi3 alloy catalyst is designed via depletion of the layers of a carbon-capped interstitial compound InNi3C0.5 by two different approaches, hydrogenation and air oxidation, under varying conditions. The carbon depletion processes are followed by combined techniques to determine the full structural and compositional evolution processes, and the resulting catalysts are thoroughly characterized and evaluated for the selective hydrogenation of 1,3-butadiene. The InNi3 alloy serves as a coke-resistant low-temperature catalyst for 1,3-butadiene hydrogenation, achieving >94% total butene selectivity at >96% conversion at a mild temperature of 318 K. Post characterization of the catalyst after long-term testing verifies the structural robustness and excludes the accumulation of carbonaceous deposits, thus confirming the InNi3 alloy as a novel and promising system for selective hydrogenations.


Recommended Literature
- [1] 3D hollow MXene (Ti3C2)/reduced graphene oxide hybrid nanospheres for high-performance Li-ion storage†
- [2] Design, synthesis, and characterization of an Fe(ii)-polymer of a redox non-innocent, heteroatomic, polydentate Schiff's base ligand: negative differential resistance and memory behaviour†
- [3] Hexacyclic lactam building blocks for highly efficient polymer solar cells†
- [4] The early stages of taxol biosynthesis: An interim report on the synthesis and identification of early pathway metabolites
- [5] Recent methods for the synthesis of α-acyloxy ketones
- [6] Colorimetric sensor arrays for the detection and identification of antibiotics
- [7] Understanding of transition metal (Ru, W) doping into Nb for improved thermodynamic stability and hydrogen permeability: density functional theory calculations
- [8] A 4.92% efficiency Cu2ZnSnS4 solar cell from nanoparticle ink and molecular solution
- [9] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
- [10] Rapid recognition of fatal cyanide in water in a wide pH range by a trifluoroacetamido based metal–organic framework†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 13194-69-9
-
CAS no.: 19542-54-2
-
CAS no.: 182823-26-3
-
CAS no.: 131633-88-0
-
CAS no.: 144409-99-4









